2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a complex structure that combines elements of triazole and quinoline, which are known for their biological activity.
This compound can be classified as a heterocyclic organic compound, specifically falling under the categories of triazoles and quinolines. Its unique structure contributes to its classification as a potential pharmacological agent, particularly in the modulation of certain receptors in the central nervous system.
The synthesis of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine typically involves multi-step organic reactions. Common methods include:
The synthesis may require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are used to monitor progress and assess product purity.
The molecular structure of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine can be described by its molecular formula . The structure consists of:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
The reactivity of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine includes:
Reactions involving this compound are typically carried out in controlled environments (e.g., inert atmospheres) to prevent unwanted side reactions.
The mechanism of action for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine is primarily related to its role as a positive allosteric modulator at certain receptors in the central nervous system.
Research indicates that compounds with similar structures may enhance neurotransmitter signaling by binding to allosteric sites on receptors such as the muscarinic acetylcholine receptor. This modulation can lead to improved cognitive function and memory enhancement.
Key physical properties include:
Chemical properties include:
Relevant analyses such as elemental analysis and spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) are essential for confirming structural integrity.
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine has potential applications in:
This compound represents a promising area of research due to its unique structure and potential therapeutic benefits in modulating brain function.
Methionine adenosyltransferase 2A catalyzes the adenosine triphosphate-dependent biosynthesis of S-adenosylmethionine, the principal methyl donor for epigenetic modifications. Unlike methionine adenosyltransferase 1A (hepatocyte-specific), methionine adenosyltransferase 2A is ubiquitously expressed and frequently overexpressed in malignancies including leukemia, hepatocellular carcinoma, and gastric cancers. This overexpression supports elevated S-adenosylmethionine production required for cancer cell proliferation, survival, and epigenetic dysregulation [5] [7]. Transcriptional upregulation of methionine adenosyltransferase 2A in cancers occurs through multiple mechanisms: hypoxia-inducible factor 1α binding to the methionine adenosyltransferase 2A promoter, nuclear factor κB activation, and enhanced mRNA stability via HuR protein interactions [5] [8]. The cytoplasmic-to-nuclear ratio of methionine adenosyltransferase 2A expression serves as a prognostic biomarker, with higher cytoplasmic levels correlating with increased invasiveness and reduced 5-year survival in breast cancer patients [7]. Cancer stem cells exhibit particular dependence on methionine adenosyltransferase 2A, as its inhibition disrupts histone methylation programs essential for maintaining pluripotency and tumorigenicity [2] [7].
Table 1: Regulatory Mechanisms of Methionine Adenosyltransferase 2A in Cancer
Regulatory Mechanism | Molecular Effect | Cancer Relevance |
---|---|---|
Hypoxia-inducible factor 1α activation | Binds methionine adenosyltransferase 2A promoter | Enhanced transcription in hypoxic tumor microenvironments |
HuR-mRNA stabilization | Increased methionine adenosyltransferase 2A mRNA half-life | Observed in hepatocellular carcinoma and dedifferentiation |
microRNA-34a/b downregulation | Loss of 3'UTR targeting | Elevated in colon, prostate, and pancreatic cancers |
mTORC1/c-MYC signaling | Transcriptional activation via intron 1 binding | Hyperactivated in nutrient-replete tumors |
The compound 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (designated PF-9366 in research literature) binds the allosteric site of methionine adenosyltransferase 2A with nanomolar affinity, exhibiting IC₅₀ values of 420 nM against recombinant enzyme activity and 225–1200 nM in cellular S-adenosylmethionine production assays [4] [10]. Structural analyses reveal that the triazoloquinoline scaffold inserts into a hydrophobic pocket distinct from the catalytic site, inducing conformational changes that disrupt methionine and adenosine triphosphate coordination. This binding is facilitated by interactions between the chloro-phenyl moiety and conserved residues in the regulatory domain, while the dimethylaminoethyl side chain stabilizes the compound-encomplex through polar contacts [4]. The inhibitor demonstrates remarkable selectivity, showing negligible activity against 39 kinases, neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors at 10 μM concentrations. This allosteric mechanism differs fundamentally from catalytic site inhibitors like diimido triphosphate derivatives, which mimic adenosine triphosphate transition states but lack cellular permeability [1] [4].
Table 2: Structural Features Enabling Selective Allosteric Inhibition
Molecular Motif | Binding Interaction | Functional Consequence |
---|---|---|
Triazolo[4,3-a]quinoline core | Hydrophobic insertion into regulatory pocket | Disrupts methionine adenosyltransferase 2A dimerization |
7-Chloro substituent | Halogen bonding with Asn-286 residue | Anchors compound orientation |
5-Phenyl group | π-stacking with Phe-332 | Stabilizes closed inactive conformation |
N,N-Dimethylethanamine side chain | Charge complementarity with Glu-275 | Prevents catalytic domain closure |
By inhibiting methionine adenosyltransferase 2A, this compound depletes intracellular S-adenosylmethionine pools by 60-80% within 6 hours of treatment across multiple cancer lineages, including lung carcinoma (H520) and hepatocellular carcinoma (Huh7) models [4] [7]. S-adenosylmethionine depletion triggers a dual oncogenic disruption: impaired methylation capacity and accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferases. The methionine adenosyltransferase 2A-S-adenosylmethionine axis is particularly vulnerable in methylthioadenosine phosphorylase-deficient cancers (15% of all malignancies), where salvage pathway inactivation creates dependency on de novo S-adenosylmethionine biosynthesis [7]. Cancer cells exhibit dysregulated S-adenosylmethionine metabolism through mechanistic target of rapamycin complex 1-mediated induction of methionine adenosyltransferase 2A and c-MYC-driven transcription, establishing a feed-forward loop that sustains oncogenic methylation patterns [5] [7]. Depletion of S-adenosylmethionine below 10 μM concentrations disrupts protein arginine methyltransferase 5 and disruptor of telomeric silencing 1-like methyltransferase activities, selectively inducing synthetic lethality in methylthioadenosine phosphorylase-null tumors while sparing normal cells [2] [7].
The inhibitor exhibits >200-fold selectivity for methionine adenosyltransferase 2A over hepatic methionine adenosyltransferase 1A due to structural divergence in their regulatory domains. Methionine adenosyltransferase 1A exists as tetrameric (methionine adenosyltransferase I) or dimeric (methionine adenosyltransferase III) assemblies with higher Michaelis constants for methionine (210 μM–7 mM) and insensitivity to S-adenosylmethionine feedback inhibition [5] [8]. By contrast, methionine adenosyltransferase 2A forms hetero-oligomers with regulatory β-subunits (methionine adenosyltransferase 2B variants), exhibiting lower Michaelis constants (4–10 μM methionine) and heightened S-adenosylmethionine sensitivity (inhibition constant = 60 μM). These kinetic differences enable preferential targeting of extrahepatic and cancerous tissues expressing methionine adenosyltransferase 2A while sparing hepatocytes that predominantly express methionine adenosyltransferase 1A [5] [8]. The methionine adenosyltransferase α1-to-α2 subunit switch during hepatocarcinogenesis creates a therapeutic window, as malignant hepatocytes increasingly depend on methionine adenosyltransferase 2A while downregulating methionine adenosyltransferase 1A through promoter hypermethylation and microRNA-485-3p/-495/-664-mediated repression [5] [8].
Table 3: Kinetic and Structural Properties of Methionine Adenosyltransferase Isoforms
Property | Methionine Adenosyltransferase 2A (MATII) | Methionine Adenosyltransferase 1A (MATI/III) |
---|---|---|
Subunit Composition | α2β hetero-oligomer | α1 homotetramer or homodimer |
Km Methionine | 4–10 μM | MATI: 23 μM–1 mM; MATIII: 210 μM–7 mM |
Ki S-Adenosylmethionine | 60 μM (competitive) | MATI: 400 μM; MATIII: No inhibition |
Tissue Distribution | Ubiquitous (non-parenchymal/cancer) | Hepatocyte-specific |
Expression in Hepatocellular Carcinoma | Upregulated (hypomethylated promoter) | Downregulated (hypermethylated promoter) |
Mixed Lineage Leukemia-rearranged leukemias exhibit exceptional sensitivity to methionine adenosyltransferase 2A inhibition due to their dependency on disruptor of telomeric silencing 1-like-mediated H3K79 methylation, a modification essential for sustaining oncogenic gene expression programs. Treatment with 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine reduces global H3K79me2 levels by 58–71% and H3K4me3 by 37–91% in Mixed Lineage Leukemia-rearranged models within 24 hours, preceding apoptosis induction [2]. Mechanistically, methionine adenosyltransferase 2A forms nuclear complexes with histone methyltransferase SET domain bifurcated 1 and mixed lineage leukemia fusion partners, localizing S-adenosylmethionine production to sites of active histone methylation [6]. Compound-mediated methionine adenosyltransferase 2A inhibition disrupts this spatial coordination, depleting nuclear S-adenosylmethionine below the Michaelis constants of disruptor of telomeric silencing 1-like (15 μM) and SET domain bifurcated 1 (8 μM). In patient-derived mixed lineage leukemia-rearranged cells, this epigenetic disruption synergizes with B-cell lymphoma 2 inhibition, as demonstrated by 4.2-fold reductions in half-maximal inhibitory concentration values when combined with venetoclax [9]. The compound's efficacy extends to leukemia stem cells, where it reduces clonogenic potential by 87% through suppression of S-adenosylmethionine-dependent STAT5 signaling and H3K79me2-mediated transcription of pro-survival genes [2] [7].
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